BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to 2-
Ethylpiperazine: Structure, Properties, and
Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Ethylpiperazine

Cat. No.: B087285

Abstract

2-Ethylpiperazine is a chiral heterocyclic amine that serves as a crucial building block in
modern medicinal chemistry and materials science. Its unique structural features—a
combination of a privileged piperazine scaffold with a chiral center—impart specific
stereochemical and physicochemical properties that are highly sought after in the design of
novel bioactive molecules. This technical guide provides an in-depth analysis of 2-
Ethylpiperazine's chemical structure, stereocisomerism, physicochemical properties,
spectroscopic profile, and reactivity. Furthermore, it explores its synthetic utility, particularly in
the context of drug development, offering insights for researchers, chemists, and formulation
scientists.

Molecular Structure and Stereochemistry

2-Ethylpiperazine is a six-membered heterocyclic compound containing two nitrogen atoms at
the 1 and 4 positions, with an ethyl substituent at the 2-position.[1] This substitution creates a
chiral center at the C2 carbon, meaning the molecule exists as a pair of enantiomers: (R)-2-
Ethylpiperazine and (S)-2-Ethylpiperazine.

The presence and specific configuration of this chiral center are paramount in drug
development, as stereoisomers often exhibit different pharmacological activities and metabolic
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profiles. The commercially available compound is typically a racemic mixture, but stereospecific
syntheses can yield the individual enantiomers.[2]

Key ldentifiers:

IUPAC Name: 2-ethylpiperazine[1]

CAS Number (Racemate): 13961-37-0[1]

Molecular Formula: CeH14N2[1]

INChl Key: DXOHZOPKNFZZAD-UHFFFAOYSA-N[1]

Canonical SMILES: CCC1CNCCN1[1]

Caption: Figure 1: Molecular structure of 2-Ethylpiperazine highlighting the chiral center at the
C2 position.

Physicochemical Properties

The physicochemical properties of 2-Ethylpiperazine are fundamental to its handling,
reactivity, and role in formulation. The two nitrogen atoms confer basicity, while the ethyl group
adds lipophilicity compared to unsubstituted piperazine.
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Property

Value

Source

Molecular Weight

114.19 g/mol

Appearance

Clear, colorless to yellow liquid

Inferred from[3]

pKa

The basicity of 2-
ethylpiperazine is a critical
parameter. While direct pKa
values are not readily
available, data for the
structurally similar 2-
methylpiperazine show two
distinct pKa values,
corresponding to the two
nitrogen atoms. The addition of
an alkyl group to the ring
generally influences these
values, which are crucial for its
behavior in biological systems
and as a reactant in chemical

synthesis.

Solubility

Miscible in water and soluble in

common organic solvents.

Inferred from[3][6]

Hazard Summary

Harmful if swallowed, inhaled,
or in contact with skin. Causes
skin and serious eye irritation.
May cause respiratory

irritation.

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and quality control of 2-

Ethylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: The proton NMR spectrum is complex due to the molecule's asymmetry. Key
expected signals include:

o Atriplet and a quartet corresponding to the ethyl group (-CH2-CHs).

o A series of complex multiplets for the seven piperazine ring protons. The protons on the
carbons adjacent to the chiral center (C3 and C6) are diastereotopic, leading to more
complex splitting patterns.

o One or two broad singlets for the N-H protons, which may exchange with D20.

e 13C NMR: A 3C NMR spectrum will show six distinct signals for the six carbon atoms in the
molecule, reflecting the lack of symmetry.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[1]

e N-H Stretch: A moderate to strong absorption band in the region of 3200-3400 cm~1tis
characteristic of the secondary amine N-H stretching vibrations.

e C-H Stretch: Strong bands between 2850-3000 cm~* correspond to the aliphatic C-H
stretching of the ethyl group and the piperazine ring.

¢ N-H Bend: An absorption band around 1600 cm~1 is typically observed for N-H bending.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[1]

e Molecular lon (M*): A peak corresponding to the molecular weight (m/z = 114.19) should be
observable.

o Fragmentation: Common fragmentation pathways include the loss of the ethyl group (M-29)
and cleavage of the piperazine ring, leading to characteristic fragment ions that can be used
for structural confirmation. The fragmentation pattern of the related 2-methylpiperazine
serves as a useful reference.[7]
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Reactivity and Synthetic Applications

The synthetic utility of 2-Ethylpiperazine stems from the differential reactivity of its two
secondary amine nitrogens.

¢ Nucleophilicity: Both nitrogen atoms are nucleophilic and can participate in reactions such as
alkylation, acylation, and condensation.

o Regioselectivity: The N1 nitrogen is sterically hindered by the adjacent ethyl group.
Consequently, reactions with electrophiles often occur preferentially at the less hindered N4
position. This regioselectivity is a powerful tool in multi-step synthesis, allowing for the
controlled, sequential functionalization of the piperazine ring.

This differential reactivity can be exploited in a common synthetic workflow:
Experimental Protocol: Regioselective Functionalization

o Selective Protection: The less hindered N4 amine can be selectively protected using a
standard protecting group (e.g., Boc-anhydride). This step directs subsequent reactions to
the N1 position.

» N1 Functionalization: The N1 amine is then reacted with a desired electrophile (e.g., an alkyl
halide or acyl chloride).

» Deprotection: The protecting group on N4 is removed under appropriate conditions (e.g.,
acid treatment for a Boc group), yielding a 1,4-disubstituted 2-ethylpiperazine derivative
with different substituents at each nitrogen.

Caption: Figure 2: General workflow for the regioselective functionalization of 2-
Ethylpiperazine.

Importance in Drug Discovery

The piperazine moiety is considered a "privileged scaffold” in medicinal chemistry, appearing in
a vast number of FDA-approved drugs.[8][9][10] Its ability to engage in hydrogen bonding and
its favorable pharmacokinetic properties make it an ideal component for modulating drug
solubility and cell permeability.
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Derivatives of 2-Ethylpiperazine are investigated for a wide range of therapeutic applications,
including:

e Anticancer Agents: The piperazine ring is a core component of many kinase inhibitors and
other anticancer drugs.[11][12]

o Central Nervous System (CNS) Agents: Piperazine derivatives are widely used as
antipsychotic, antidepressant, and anxiolytic drugs.[8][9]

» Antiviral and Antimicrobial Agents: The scaffold is also present in various compounds with
antiviral and antimicrobial properties.[10]

The ethyl group at the C2 position provides a lipophilic handle and a specific 3D vector that can
be crucial for optimizing ligand-receptor binding interactions, enhancing potency, and improving
selectivity.

Conclusion

2-Ethylpiperazine is a versatile and valuable building block for chemical synthesis, particularly
in the pharmaceutical industry. Its unique combination of a chiral center and a differentially
reactive piperazine ring offers chemists a sophisticated tool for creating complex,
stereochemically defined molecules. A thorough understanding of its structure, properties, and
reactivity is essential for leveraging its full potential in the development of next-generation
therapeutics and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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